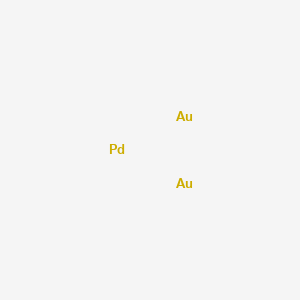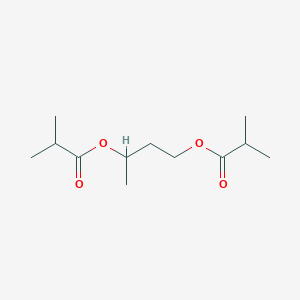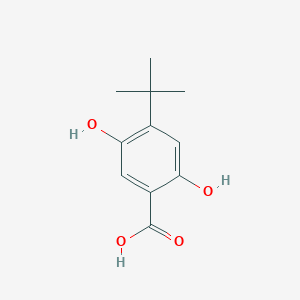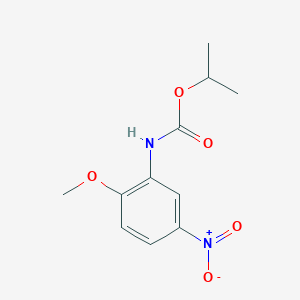
propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamate group attached to a methoxy-nitrophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate typically involves the reaction of isopropyl chloroformate with 2-methoxy-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent are commonly employed.
Major Products Formed
Oxidation: 2-amino-5-methoxyphenyl carbamate.
Reduction: Isopropyl alcohol and 2-methoxy-5-nitroaniline.
Substitution: Various substituted phenyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved can include the inhibition of metabolic processes or the modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl N-(4-methoxy-2-nitrophenyl)carbamate
- 2-isopropyl-5-methylphenyl N-(2-methoxy-4-nitrophenyl)carbamate
- 4-methoxyphenyl N-(2-methoxy-5-nitrophenyl)carbamate
Uniqueness
Propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
6328-96-7 |
|---|---|
Fórmula molecular |
C11H14N2O5 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O5/c1-7(2)18-11(14)12-9-6-8(13(15)16)4-5-10(9)17-3/h4-7H,1-3H3,(H,12,14) |
Clave InChI |
KUDVVCYZBYADNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


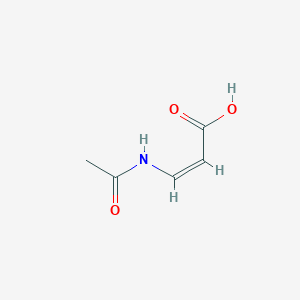
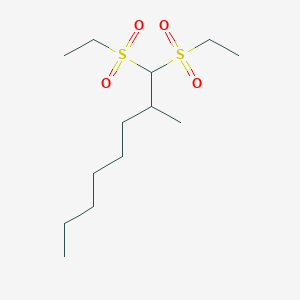
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)
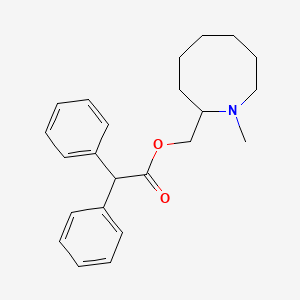
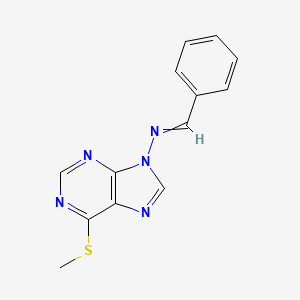
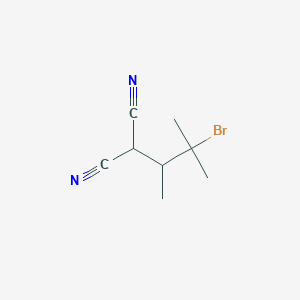
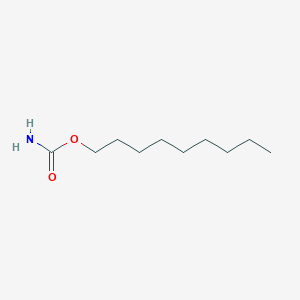
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)

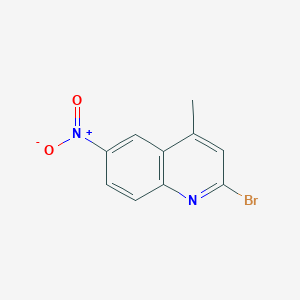
![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)
